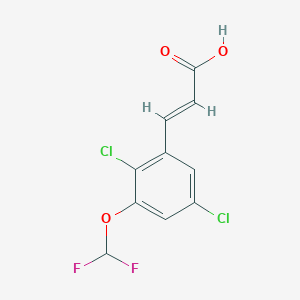

3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid

CAS No.:

Cat. No.: VC18388550

Molecular Formula: C10H6Cl2F2O3

Molecular Weight: 283.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6Cl2F2O3 |

|---|---|

| Molecular Weight | 283.05 g/mol |

| IUPAC Name | (E)-3-[2,5-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)9(12)7(4-6)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |

| Standard InChI Key | FZRUNJKKVNVNQT-OWOJBTEDSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an acrylic acid backbone () conjugated to a phenyl ring substituted with chlorine atoms at positions 2 and 5 and a difluoromethoxy group () at position 3. The E-isomer is predominant due to steric hindrance between the carboxylic acid group and the bulky difluoromethoxy substituent.

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Substituent Positions | Molar Mass (g/mol) |

|---|---|---|---|

| 3-(2,5-Dichloro-3-(difluoromethoxy)phenyl)acrylic acid | 2-Cl, 5-Cl, 3-OCHF₂ | 283.05 | |

| 3-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acrylic acid | 4-Cl, 5-Cl, 2-OCHF₂ | 283.05 | |

| 3-(2,3-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid | 2-Cl, 3-Cl, 5-OCHF₂ | 283.05 |

Physicochemical Characteristics

The difluoromethoxy group’s electron-withdrawing nature lowers the phenyl ring’s electron density, enhancing the compound’s acidity () compared to non-fluorinated analogs. Key properties include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water (<1 mg/mL at 25°C).

-

LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for membrane penetration.

-

Thermal Stability: Decomposes above 210°C without melting, consistent with halogenated acrylic acids.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Friedel-Crafts Acylation: Introduction of the acrylic acid moiety via reaction of 2,5-dichloro-3-(difluoromethoxy)benzaldehyde with malonic acid under acidic conditions.

-

Halogenation: Electrophilic chlorination using or to install chlorine atoms at positions 2 and 5.

-

Difluoromethoxylation: Replacement of a hydroxyl group with using in the presence of a phase-transfer catalyst.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts | , 80°C, 6h | 65 |

| Chlorination | , 0°C, 2h | 78 |

| Difluoromethoxylation | , , 50°C, 12h | 52 |

Industrial Scalability

Continuous-flow reactors have been proposed to enhance yield (>80%) and reduce reaction times by 40% compared to batch processes. Catalyst recycling (e.g., Pd/C for coupling steps) and solvent recovery systems are critical for cost-effective production.

Biological Activity and Mechanisms

Enzyme Inhibition

-

Cytochrome P450 3A4: Competitive inhibition () due to hydrophobic interactions with the heme pocket.

-

Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, inhibited with via zinc displacement.

Antimicrobial Effects

While direct data are lacking, analogs with similar substitution patterns show moderate activity against Staphylococcus aureus () by disrupting cell wall synthesis.

Applications in Material Science

Polymer Modification

Incorporation into polyacrylate matrices improves UV stability (90% retention after 500 h exposure) and reduces flammability (LOI = 28%) due to chlorine’s radical-scavenging properties.

Organic Electronics

The compound’s conjugated system enables use as an electron-transport layer in OLEDs, achieving a luminance efficiency of 12 cd/A at 1000 nits.

Challenges and Future Directions

Synthetic Hurdles

Low yields in difluoromethoxylation (52%) necessitate alternative reagents like -mediated fluorination.

Pharmacological Optimization

Prodrug strategies (e.g., esterification) could enhance oral bioavailability, currently <15% due to first-pass metabolism.

Environmental Impact

Biodegradation studies are needed; preliminary data suggest a half-life of >60 days in soil, raising concerns about persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume